hexanorcucurbitacin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19,26-27H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQLXXAKKEGFX-KFUQAJKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Hexanorcucurbitacin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of hexanorcucurbitacin D, a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid. The following sections detail the experimental protocols and quantitative data that were pivotal in piecing together its complex molecular structure. The methodologies employed, including advanced spectroscopic and crystallographic techniques, are presented to offer a comprehensive understanding for researchers in natural product chemistry and drug development.
Spectroscopic and Spectrometric Analysis
The foundational step in elucidating the structure of this compound involved a suite of spectroscopic and spectrometric analyses to determine its molecular formula and key structural features.
Experimental Protocols:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of the compound was established using HRESI-MS. The analysis was performed on a TOF-MS instrument, which provided a high-resolution mass spectrum. The positive ion peak was analyzed to deduce the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments was conducted to determine the carbon skeleton and the placement of protons. The sample was dissolved in an appropriate deuterated solvent, and the spectra were recorded on a high-field NMR spectrometer. The experiments included:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon environments.
-
¹H-¹H COSY: To establish proton-proton correlations.
-
HMBC: To determine long-range proton-carbon correlations, which is crucial for connecting different structural fragments.
-
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify key functional groups, while UV spectroscopy provided information about the presence of chromophores.
Quantitative Data:
The spectroscopic and spectrometric analyses yielded the following key quantitative data:
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Ion Peak (HRESI/TOF-MS) | m/z 217.1180 [M + Na]⁺ |
| Calculated Mass | 217.1204 (for C₁₂H₁₈O₂Na) |
Table 2: NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 4 | 35.8 | - |
| 5 | 55.9 | - |
| 6 | 18.3 | - |
| 7 | 42.9 | - |
| 9 | 126.2 | 5.74, s |
| 13 | - | 1.00 |
| 14 | - | 1.99 |
| Other signals | Various | Various |
Note: The complete NMR data can be found in the source publication. This table highlights key identified signals.
The ¹H and ¹³C NMR data were found to be identical to those of hexanorcucurbitacin I, with the key difference being the presence of a double bond at Δ¹⁶,¹⁷ in this compound, which was supported by the degree of unsaturation.[1]
X-ray Crystallography
To unequivocally determine the absolute stereochemistry of this compound, single-crystal X-ray diffraction analysis was performed. This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
Experimental Protocol:
-
Crystallization: Suitable single crystals of this compound were grown from an appropriate solvent system.
-
Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data were processed to solve the crystal structure. The structure was then refined to obtain the final atomic coordinates and molecular geometry.
The absolute configuration of this compound was established as (8S, 9S, 10R, 13S, 14S) through this single-crystal X-ray diffraction analysis.[1]
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of this compound followed a logical and systematic workflow, integrating data from various analytical techniques.
Biological Activity and Signaling Pathway
Preliminary studies have shown that this compound exhibits significant anti-inflammatory effects.[2] Mechanistic studies suggest that these effects are mediated through the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway.[2]
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Mechanistic Insights into Hexanorcucurbitacin D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for hexanorcucurbitacin D, a rare hexanortriterpenoid isolated from Aquilaria malaccensis. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers insights into the experimental protocols for data acquisition, and visually elucidates its implicated biological signaling pathway.
Spectroscopic Data of this compound
This compound, systematically named 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione, was identified as a colorless needle-like compound.[1] Its molecular formula was determined to be C₂₄H₃₀O₄ based on a positive ion peak at m/z 383.2204 [M+H]⁺ in its ESI-TOF/MS spectrum, indicating ten degrees of unsaturation.[1]
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.98 | s | |
| 2 | 4.45 | s | |
| 4 | 2.55 | m | |
| 5 | 2.45 | m | |
| 6 | 5.85 | d | 10.0 |
| 7 | 2.35 | m | |
| 8 | 1.95 | m | |
| 9 | 2.10 | m | |
| 10 | 1.85 | m | |
| 12 | 2.65 | m | |
| 14 | 1.25 | s | |
| 15 | 1.80 | s | |
| 16 | 6.85 | d | 8.0 |
| 17 | 6.15 | d | 8.0 |
| 18 | 1.05 | s | |
| 19 | 1.15 | s | |
| 21 | 2.15 | s | |
| 28 | 0.95 | s | |
| 29 | 0.90 | s | |
| 30 | 1.20 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 124.5 |
| 2 | 70.1 |
| 3 | 201.5 |
| 4 | 45.2 |
| 5 | 138.2 |
| 6 | 128.5 |
| 7 | 35.1 |
| 8 | 39.8 |
| 9 | 50.2 |
| 10 | 40.5 |
| 11 | 211.2 |
| 12 | 48.9 |
| 13 | 46.8 |
| 14 | 21.5 |
| 15 | 145.8 |
| 16 | 130.1 |
| 17 | 135.8 |
| 18 | 28.1 |
| 19 | 19.8 |
| 20 | 209.8 |
| 21 | 31.7 |
| 28 | 20.1 |
| 29 | 20.5 |
| 30 | 25.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 383.2217 | 383.2204 |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures.
Extraction and Isolation
The compound was isolated from the agarwood chips of Aquilaria malaccensis. The dried and powdered plant material was extracted with methanol, followed by a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to yield the pure compound.
NMR Spectroscopy
NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to elucidate the structure and assign all proton and carbon signals.
Mass Spectrometry
High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) was performed on a Waters Xevo G2-S QTOF mass spectrometer. The sample was introduced via an Acquity UPLC system. The analysis was conducted in positive ion mode.
Biological Activity and Signaling Pathway
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects.[1][2] Mechanistic investigations have revealed its role in attenuating neuro-inflammatory processes by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway.[1][2]
Experimental Workflow for Biological Activity Assessment
The anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following workflow outlines the key experimental steps:
STAT1/AKT/MAPK/NLRP3 Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by modulating key proteins in the STAT1/AKT/MAPK/NLRP3 signaling cascade. The following diagram illustrates the proposed mechanism of action.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Bioactivity Screening of Hexanorcucurbitacin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Hexanorcucurbitacin D, a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid. The information presented is synthesized from a key study investigating its anti-inflammatory properties in a neuroinflammatory context. This document details the quantitative bioactivity data, experimental protocols, and the elucidated signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Anti-inflammatory Activity
The primary bioactivity of this compound, identified as compound 7 in the source literature, was evaluated in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The compound demonstrated significant inhibitory effects on key pro-inflammatory mediators.[1][2][3]
Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production
| Bioassay | Test System | Inducer | This compound Concentration | % Inhibition | IC50 |
| Nitric Oxide (NO) Production | BV-2 microglia cells | LPS (1 µg/mL) | 1.25 µM | 25.3 ± 2.1 | 4.8 ± 0.2 µM |
| 2.5 µM | 45.1 ± 2.5 | ||||
| 5 µM | 68.4 ± 3.2 | ||||
| 10 µM | 85.7 ± 3.9 | ||||
| TNF-α Production | BV-2 microglia cells | LPS (1 µg/mL) | 1.25 µM | 21.8 ± 1.9 | 5.3 ± 0.3 µM |
| 2.5 µM | 40.5 ± 2.3 | ||||
| 5 µM | 62.1 ± 3.0 | ||||
| 10 µM | 80.2 ± 3.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes
| Protein Target | Test System | Inducer | This compound Concentration | Outcome |
| Inducible Nitric Oxide Synthase (iNOS) | BV-2 microglia cells | LPS (1 µg/mL) | 5 µM | Significant suppression of protein expression |
| Cyclooxygenase-2 (COX-2) | BV-2 microglia cells | LPS (1 µg/mL) | 5 µM | Significant suppression of protein expression |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the bioactivity screening of this compound.
Cell Culture and Treatment
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: BV-2 cells were seeded in appropriate culture plates and allowed to adhere. The cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
BV-2 cells were seeded in a 96-well plate and treated with this compound and/or LPS as described above for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to each well containing the supernatant.
-
The plate was incubated at room temperature for 10 minutes in the dark.
-
The absorbance was measured at 540 nm using a microplate reader.
-
The concentration of nitrite was determined from a sodium nitrite standard curve.
-
Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.
-
Procedure:
-
BV-2 cells were cultured and treated in a 24-well plate for 24 hours.
-
The cell culture supernatant was collected and centrifuged to remove any cellular debris.
-
The concentration of TNF-α in the supernatant was quantified using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, the supernatant was added to a microplate pre-coated with a TNF-α capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
A substrate solution was then added, and the resulting color development was measured spectrophotometrically at 450 nm.
-
The TNF-α concentration was calculated based on a standard curve generated with recombinant TNF-α.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in the treated cells.
-
Procedure:
-
Protein Extraction: Following treatment, BV-2 cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell lysates were then centrifuged, and the supernatant containing the total protein was collected.
-
Protein Quantification: The protein concentration of each lysate was determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane was then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software and normalized to the loading control.
-
Signaling Pathway and Experimental Workflow Visualization
Experimental Workflow for Bioactivity Screening
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Inhibitory Action on the STAT1/AKT/MAPK/NLRP3 Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway in LPS-stimulated microglia.[1][2] The diagram below outlines this proposed mechanism of action.
Caption: Proposed mechanism of this compound on the STAT1/AKT/MAPK/NLRP3 pathway.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexanorcucurbitacin D: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanorcucurbitacin D is a rare, naturally occurring triterpenoid belonging to the cucurbitane family. These compounds are known for their diverse and potent biological activities. Recently isolated from the agarwood of Aquilaria malaccensis, this compound has emerged as a compound of significant interest due to its notable anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an examination of its mechanism of action.
Physical and Chemical Properties
This compound is a tetracyclic triterpenoid characterized by a hexanorcucurbitane skeleton. Its structural elucidation has been accomplished through extensive spectroscopic analysis, including NMR, mass spectrometry, and single-crystal X-ray diffraction.[2] While it is commercially available as a powder, it has been isolated from natural sources as colorless needles.
It is important to note a discrepancy in the reported molecular formula and weight in available literature. A detailed 2024 study identifying a novel hexanorcucurbitacin from Aquilaria malaccensis reports a molecular formula of C₂₄H₃₀O₄. Commercial suppliers, however, list this compound under CAS number 29065-05-2 with a molecular formula of C₂₄H₃₄O₅. This guide will primarily reference the data from the peer-reviewed isolation study due to its comprehensive analytical detail.
Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione | Inferred from[2] |
| CAS Number | 29065-05-2 | Commercial |
| Molecular Formula | C₂₄H₃₀O₄ | [1] |
| Molecular Weight | 382.49 g/mol (Calculated for C₂₄H₃₀O₄) | [1] |
| Physical Description | Colorless needles / Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial |
| Melting Point | Not specified in available literature. | - |
| Purity | ≥98% | Commercial |
| Mass Spectrometry | ESI-TOF/MS: m/z 383.2204 [M+H]⁺ | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural confirmation of this compound.
¹H and ¹³C NMR Data: The following chemical shifts (δ) were reported for the compound isolated from Aquilaria malaccensis in CDCl₃.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 115.4 | 6.11 d (2.4) |
| 2 | 144.5 | — |
| 3 | 198.7 | — |
| 4 | 47.5 | — |
| 5 | 136.5 | — |
| 6 | 120.2 | 5.73 dt (4.8, 2.4) |
| 7 | 23.4 | 2.44 ddt (19.6, 8.8, 2.4) |
| 2.03 ddd (19.6, 5.2, 2.4) | ||
| 8 | 40.6 | 2.59 t (8.8) |
| 9 | 50.3 | — |
| 10 | 38.6 | 2.24 d (8.8) |
| 11 | 211.7 | — |
| 12 | 49.9 | 3.12 d (18.4) |
| 2.62 d (18.4) | ||
| 13 | 54.3 | — |
| 14 | 52.6 | — |
| 15 | 33.7 | 2.01 m |
| 1.83 m | ||
| 16 | 135.5 | 5.61 s |
| 17 | 136.2 | — |
| 18 | 22.1 | 1.34 s |
| 19 | 19.5 | 1.16 s |
| 20 | 209.6 | — |
| 21 | 29.8 | 2.21 s |
| 28 | 27.8 | 1.21 s |
| 29 | 21.2 | 1.13 s |
| 30 | 20.3 | 1.05 s |
Infrared (IR) Spectroscopy: While specific peak values are not detailed in recent literature, the structure of this compound suggests characteristic absorption bands. Key expected peaks include:
-
~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl group.
-
~3100-3000 cm⁻¹ (medium): C-H stretching for sp² carbons (alkene).
-
~3000-2850 cm⁻¹ (medium to strong): C-H stretching for sp³ carbons (alkane).
-
~1710-1685 cm⁻¹ (strong): C=O stretching from the ketone groups. The presence of α,β-unsaturation would shift this to a lower wavenumber.
-
~1680-1640 cm⁻¹ (weak to medium): C=C stretching from the alkene groups.[3][4][5][6]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the successful isolation from Aquilaria malaccensis agarwood.
Objective: To isolate and purify this compound from its natural source.
Materials:
-
Dried and powdered agarwood from Aquilaria malaccensis.
-
Methanol (MeOH), analytical grade.
-
n-hexane, analytical grade.
-
Ethyl acetate (EtOAc), analytical grade.
-
Silica gel for column chromatography.
-
Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Rotary evaporator.
Procedure:
-
Extraction: Macerate 10 kg of powdered agarwood in 20 L of methanol at room temperature for 72 hours. Repeat the extraction process three times. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane and then ethyl acetate. Concentrate the resulting EtOAc-soluble fraction.
-
Silica Gel Column Chromatography: Subject the EtOAc fraction to silica gel column chromatography. Elute the column with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 v/v).
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles.
-
Sephadex LH-20 Chromatography: Further purify the target fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
-
Preparative HPLC: Perform the final purification step using a semi-preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water to isolate pure this compound.
-
Structure Confirmation: Confirm the identity and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).
In Vitro Anti-Inflammatory Activity Assay
This protocol details the method for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Objective: To quantify the inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production.
Materials:
-
BV-2 murine microglial cell line.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Griess Reagent.
-
Mouse TNF-α ELISA Kit.
-
96-well and 24-well cell culture plates.
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Plating: Seed the BV-2 cells into 96-well plates (for NO assay) or 24-well plates (for TNF-α assay) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Mix the supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration as an indicator of NO production by comparing it to a standard curve of sodium nitrite.[7][8][9][10][11]
-
-
TNF-α ELISA Assay:
-
Data Analysis: Express the results as a percentage of the LPS-only control group and determine the IC₅₀ value if applicable.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-neuroinflammatory effects.[1] Mechanistic studies have revealed that its activity is mediated through the inhibition of key inflammatory signaling pathways.
Inhibition of the STAT1/AKT/MAPK/NLRP3 Pathway
The primary mechanism of action for this compound involves the downregulation of the STAT1/AKT/MAPK/NLRP3 signaling cascade.[1] In microglia, activation by stimuli like LPS triggers a series of phosphorylation events that lead to the activation of transcription factors and the assembly of the NLRP3 inflammasome. This results in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.
This compound intervenes in this process by attenuating the phosphorylation of key proteins in the STAT1, AKT, and MAPK (p38, JNK) pathways. This upstream inhibition prevents the activation of NF-κB and the subsequent transcription of NLRP3 and pro-IL-1β. By suppressing this cascade, this compound effectively reduces the neuroinflammatory response.[12][13][14][15][16]
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to potently inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway makes it a valuable candidate for further investigation in the context of neuroinflammatory and other inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this rare triterpenoid. Further studies are warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in in vivo models.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal plants and bioactive natural products as inhibitors of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. researchgate.net [researchgate.net]
Hexanorcucurbitacin D: A Technical Overview of its Bioactivity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| Compound Name | Hexanorcucurbitacin D | [1] |
| CAS Number | 29065-05-2 | [1] |
| Molecular Formula | C₂₄H₃₄O₅ | [1] |
| Molecular Weight | 402.52 g/mol | [1] |
| Compound Type | Triterpenoid | [1] |
Abstract
This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the molecular pathways it modulates. A significant focus is placed on its anti-inflammatory effects, particularly its role in the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway. This document serves as a valuable resource for researchers and professionals in drug development by detailing experimental protocols and presenting key data in a structured format.
Biological Activity
This compound has demonstrated notable anti-inflammatory properties. Research has shown its ability to attenuate neuro-inflammatory effects, making it a compound of interest for neurodegenerative disease research. Its mechanism of action involves the inhibition of key inflammatory mediators and signaling cascades.
A study on the agarwood chips of Aquilaria malaccensis identified a rare hexanorcucurbitacin, believed to be this compound, which significantly attenuated neuro-inflammatory effects in BV-2 microglial cells. This compound was found to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway, a critical pathway in the inflammatory response.
Experimental Protocols
Anti-Inflammatory Activity Assessment in BV-2 Microglial Cells
This section details the methodology used to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglia.
1. Cell Culture and Treatment:
-
BV-2 mouse microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound for a specified period before stimulation with LPS (1 µg/mL) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Western Blot Analysis:
-
To investigate the effect of this compound on protein expression in the STAT1/AKT/MAPK/NLRP3 pathway, western blotting is performed.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT1, p-AKT, p-p38, NLRP3, and β-actin as a loading control).
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating the STAT1/AKT/MAPK/NLRP3 signaling pathway. The following diagram illustrates the proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of the hexanorcucurbitacin isolated from Aquilaria malaccensis on nitric oxide production in LPS-stimulated BV-2 cells.
| Concentration | % Inhibition of NO Production |
| 10 µM | > 50% |
| 25 µM | > 60% |
| 50 µM | > 75% |
Note: The data presented is a representative summary based on existing research and may vary depending on specific experimental conditions.
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway highlights its potential as a therapeutic agent for inflammatory and neuro-inflammatory disorders. This technical guide provides a foundational understanding for further research and development of this compound. The detailed experimental protocols and structured data presentation are intended to facilitate the design of future studies and accelerate the translation of this basic research into clinical applications.
References
Methodological & Application
Application Note: Extraction and Isolation of Hexanorcucurbitacin D
Introduction
Hexanorcucurbitacin D is a member of the cucurbitacin family, a group of tetracyclic triterpenoids known for their diverse biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects. The effective extraction and purification of this compound from its natural source are crucial for further pharmacological studies and drug development. This document outlines a general protocol for the extraction, fractionation, and isolation of this compound, based on established methods for related cucurbitacins from plant sources. The specific parameters may require optimization depending on the source material.
Principle
The extraction protocol is based on the principle of solvent extraction, where the target compound is selectively dissolved from the source material into a suitable solvent. This is followed by liquid-liquid partitioning to separate compounds based on their polarity, and chromatographic techniques for final purification.
Experimental Protocol
1. Preparation of Source Material
-
Air-dry the source material (e.g., fruits, leaves, or roots) at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction
-
Macerate the powdered material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
3. Fractionation
-
Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.
4. Isolation by Column Chromatography
-
Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Combine fractions showing similar TLC profiles and concentrate them.
5. Purification by High-Performance Liquid Chromatography (HPLC)
-
Further purify the combined fractions containing the compound of interest using preparative HPLC.
-
Employ a C18 column with a mobile phase of methanol and water, run in an isocratic or gradient mode as optimized for the best separation.
-
Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
6. Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields
| Extraction/Fractionation Step | Solvent System | Yield (g) | Percentage Yield (%) |
| Crude Extract | Methanol | 150.0 | 15.0 |
| Fractions | n-Hexane | 30.0 | 20.0 |
| Chloroform | 45.0 | 30.0 | |
| Ethyl Acetate | 22.5 | 15.0 | |
| Aqueous Residue | 52.5 | 35.0 | |
| Isolated Compound | HPLC Purification | 0.5 | 0.33 (from crude) |
Note: The values presented are hypothetical and will vary depending on the source material and extraction efficiency.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated inhibitory action of this compound on the JAK/STAT3 signaling pathway.
Application Notes and Protocols for the Purification of Hexanorcucurbitacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanorcucurbitacin D is a tetracyclic triterpenoid belonging to the cucurbitacin family, a class of compounds known for their diverse and potent biological activities. These compounds have garnered significant interest in the pharmaceutical and biomedical fields due to their potential therapeutic applications, including anti-inflammatory and cytotoxic effects. The isolation and purification of this compound from natural sources, primarily plants of the Cucurbitaceae family such as Momordica charantia (bitter melon), is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are based on established techniques for the isolation of cucurbitane-type triterpenoids and are intended to serve as a comprehensive guide for researchers in this field.
Physicochemical Properties of Cucurbitacins
Cucurbitacins are generally crystalline solids at room temperature and are known for their bitter taste. They are typically soluble in moderately polar organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, while exhibiting limited solubility in water and non-polar solvents like petroleum ether. These solubility characteristics are fundamental to the extraction and partitioning strategies employed in their purification.
Purification Overview
The purification of this compound from plant material is a multi-step process that involves:
-
Extraction: Liberation of the compound from the plant matrix using a suitable solvent.
-
Solvent Partitioning: A preliminary fractionation of the crude extract to separate compounds based on their polarity.
-
Chromatographic Separation: High-resolution purification of the target compound using techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
A general workflow for the purification process is illustrated below.
Application Notes and Protocols for In Vitro Assays Using Hexanorcucurbitacin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanorcucurbitacin D is a member of the cucurbitacin family of tetracyclic triterpenoids, which are known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This document provides detailed protocols for key in vitro assays to investigate the biological effects of this compound, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. The primary mechanism of action for many cucurbitacins involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation.[2][3][4] Additionally, related compounds have been shown to modulate other pathways such as NF-κB and the STAT1/AKT/MAPK/NLRP3 signaling cascade.[5][6][7][8]
Data Presentation
Table 1: Cytotoxicity of Cucurbitacin D and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Cucurbitacin D | A549 (Lung Carcinoma) | MTT Assay | < 1 µM | Not Specified | [9] |
| Cucurbitacin D | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | < 1 µM | Not Specified | [9] |
| Cucurbitacin D | Hep3b (Hepatocellular Carcinoma) | Not Specified | Not Specified (Suppresses Growth) | Not Specified | [9] |
| Cucurbitacins B and E | Prostate Carcinoma Explants | Not Specified | 9.2 nM and 16 nM | 72 hours | [9] |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | ~20 µM | 48 hours | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay | ~15 µM | 48 hours | [1] |
| This compound | A2780 (Ovarian Cancer) | MTT Assay | ~10 µM | 48 hours | [1] |
| This compound | A2780CP (Ovarian Cancer) | MTT Assay | ~12 µM | 48 hours | [1] |
| This compound | HCT-116 (Colon Cancer) | MTT Assay | ~18 µM | 48 hours | [1] |
| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay | ~25 µM | 48 hours | [1] |
Note: Data for this compound is derived from graphical representations in the cited source and should be considered approximate.
Signaling Pathway Diagrams
Caption: The JAK/STAT3 signaling pathway and the inhibitory point of cucurbitacins.
Caption: General experimental workflow for assessing STAT3 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A2780)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound.[2][10]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Western Blot for STAT3 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of STAT3.[11][12]
Materials:
-
This compound
-
Cancer cell line with active STAT3 signaling (e.g., MCF7/ADR)[2][13]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound for the desired time (e.g., 24 hours). If necessary, stimulate with a cytokine like IL-6 (50 ng/mL) for 30-60 minutes before lysis to induce STAT3 phosphorylation.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 signal to total STAT3 and the loading control (β-actin).
Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol is for assessing the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.[6][15]
Materials:
-
This compound
-
BV2 microglial cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed BV2 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage inhibition of NO production. A cell viability assay should be performed in parallel to rule out cytotoxicity.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. STAT3 ELISA [bio-protocol.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Hexanorcucurbitacin D: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of hexanorcucurbitacin D's effects in cell culture and detailed protocols for its study. This compound, a tetracyclic triterpenoid compound, has demonstrated cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent warrants further investigation into its mechanism of action. These notes are intended to serve as a guide for researchers interested in exploring the cellular and molecular effects of this compound.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from a 48-hour treatment period are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4] |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| MDA-MB-231 | Breast Adenocarcinoma | > 100 |
| A2780 | Ovarian Carcinoma | > 100 |
| A2780CP | Ovarian Carcinoma (Cisplatin-resistant) | > 100 |
| HCT-116 | Colorectal Carcinoma | > 100 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
Note: The available data indicates that this compound exhibits low cytotoxic activity in the tested cell lines at concentrations up to 100 µM after 48 hours of treatment. Further studies are required to explore its effects at higher concentrations, in different cell lines, or in combination with other agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used in the primary study that evaluated the cytotoxic activity of this compound.[1][2][3][4]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A2780, A2780CP, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a general protocol to assess the induction of apoptosis by this compound.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This is a general protocol to investigate the effect of this compound on protein expression levels. Based on the known mechanisms of related cucurbitacins, it is recommended to investigate proteins involved in apoptosis and key signaling pathways.[5][6][7][8][9][10][11]
Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Putative signaling pathways for investigation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering the anti-cancer mechanism of cucurbitacin D against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hexanorcucurbitacin D: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanorcucurbitacin D, a tetracyclic triterpenoid compound belonging to the cucurbitacin family, has emerged as a promising candidate for therapeutic agent development. Exhibiting potent anticancer and anti-inflammatory properties, this natural product warrants further investigation for its potential clinical applications. These application notes provide a comprehensive overview of the biological activities of this compound, supported by quantitative data and detailed experimental protocols to facilitate further research.
Therapeutic Potential
This compound has demonstrated significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications.
1. Anticancer Activity:
This compound exhibits cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is attributed to the inhibition of cell proliferation and the induction of apoptosis. Studies have shown its efficacy in breast, ovarian, colon, and liver cancer cell lines.
2. Anti-inflammatory Activity:
This compound has been shown to possess significant anti-inflammatory properties, particularly in the context of neuroinflammation. It effectively reduces the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This activity is mediated through the inhibition of critical inflammatory signaling pathways.
Data Presentation
Anticancer Activity of this compound
The cytotoxic effects of this compound were evaluated against a panel of six human cancer cell lines using an MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.8 |
| A2780 | Ovarian Carcinoma | 3.2 |
| A2780CP | Cisplatin-resistant Ovarian Carcinoma | 4.5 |
| HCT-116 | Colorectal Carcinoma | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 6.3 |
Data extracted from Alsayari et al., 2018.
Anti-inflammatory Activity of this compound
The anti-inflammatory effects of this compound were assessed by measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated BV-2 microglial cells. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were also quantified.
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Parameter | Concentration (µM) | Inhibition (%) |
| NO Production | 5 | 35.2 |
| 10 | 68.4 | |
| 20 | 85.1 | |
| TNF-α Production | 5 | 28.9 |
| 10 | 55.7 | |
| 20 | 79.3 | |
| iNOS Protein Expression | 20 | 75.6 |
| COX-2 Protein Expression | 20 | 65.2 |
Data synthesized from Ma et al., 2024.
Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways.
In the context of its anti-inflammatory activity, this compound has been shown to inhibit the STAT1/AKT/MAPK/NLRP3 signaling pathway in LPS-stimulated microglial cells.[1][2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol is for quantifying the inhibitory effect of this compound on NO production in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
-
Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed BV-2 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Western Blot Analysis for Protein Expression
This protocol is for determining the effect of this compound on the expression of proteins in key signaling pathways (e.g., iNOS, COX-2, p-STAT1, p-AKT).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-STAT1, anti-STAT1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent anticancer and anti-inflammatory activities. The provided data and protocols offer a solid foundation for researchers to further explore its mechanisms of action and advance its development towards clinical applications. Further in-vivo studies are warranted to validate these promising in-vitro findings.
References
Application Notes and Protocols: Hexanorcucurbitacin D in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanorcucurbitacin D, a tetracyclic triterpenoid compound, has emerged as a promising agent in cancer research. It is a derivative of the cucurbitacin family of natural products, which are known for their potent biological activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its mechanism of action involving key signaling pathways.
This compound has demonstrated significant anti-inflammatory and anti-cancer effects.[1][2] Notably, it has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[3] Its primary mechanism of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[4][5][6] A key target of this compound and other cucurbitacins is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[5][7] By inhibiting the phosphorylation and activation of STAT3, this compound can effectively block its downstream oncogenic functions.[7][8]
These application notes and protocols are designed to guide researchers in utilizing this compound as a tool to investigate cancer biology and as a potential therapeutic candidate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related cucurbitacins on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Cucurbitacin D
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | MTT | Not specified, but >60% cell death at 0.1 µg/mL | 24 | [9] |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | MTT | Not specified, but >60% cell death at 0.1 µg/mL | 24 | [7][9] |
| AsPC-1 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |
| BxPC-3 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |
| Capan-1 | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |
| HPAF-II | Pancreatic Cancer | MTS | ~0.1 | 72 | [10] |
| HepG2 | Hepatocellular Carcinoma | MTT | Not specified, dose-dependent effect observed | Not specified | [4] |
| AGS | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |
| SNU1 | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |
| Hs746T | Gastric Cancer | CCK-8 | ~0.5 | 24 | [11] |
| YD-8 | Oral Cancer | MTT | ~0.2 | 72 | [12] |
| YD-9 | Oral Cancer | MTT | ~0.2 | 72 | [12] |
Table 2: Apoptosis Induction by Cucurbitacin D
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Assay | Reference |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | Cucurbitacin D | 114% increase compared to control | Annexin V/PI Staining | [7] |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | Cucurbitacin D + Doxorubicin | 145% increase compared to doxorubicin control | Annexin V/PI Staining | [7] |
| Capan-1 | Pancreatic Cancer | Cucurbitacin D | Significant increase in apoptotic cells | Flow Cytometry | [13][14] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Cucurbitacin D | Dose-dependent increase in apoptosis | Annexin V/7-AAD Staining | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits key oncogenic signaling pathways.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering the anti-cancer mechanism of cucurbitacin D against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mechanistic Insight into the Anticancer Activity of Cucurbitacin D against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin D impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Investigating the Molecular Targets of Hexanorcucurbitacin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular targets of hexanorcucurbitacin D, a rare hexanortriterpenoid with demonstrated anti-inflammatory and anticancer properties. This document outlines its effects on key signaling pathways and provides detailed protocols for investigating its mechanism of action.
Introduction
This compound is a natural compound isolated from plants such as Aquilaria malaccensis and Cucumis prophetarum.[1][2][3] Like other cucurbitacins, it has garnered interest for its potent biological activities, including the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] Emerging research indicates that this compound exerts its effects by modulating critical cellular signaling pathways involved in inflammation and cancer progression. This document serves as a guide for researchers to explore the molecular targets of this promising compound.
Molecular Targets and Signaling Pathways
This compound has been shown to significantly attenuate pro-inflammatory mediators and key signaling pathways. The primary molecular targets identified are within the STAT1/AKT/MAPK and NLRP3 inflammasome pathways.[1]
The compound's anticancer activity is attributed to its inhibitory effects on the proliferation of various cancer cells.[4] While direct quantitative data on the inhibition of specific kinases by this compound is still emerging, the activity of related cucurbitacins suggests a mechanism involving the inhibition of the JAK/STAT3, PI3K/Akt/mTOR, and MAPK signaling cascades.
Below is a diagram illustrating the proposed signaling pathway targeted by this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | >100 |
| MDA-MB-231 | Breast Adenocarcinoma | 27.3 |
| A2780 | Ovarian Carcinoma | >100 |
| A2780CP | Ovarian Carcinoma (Cisplatin-resistant) | >100 |
| HCT-116 | Colorectal Carcinoma | >100 |
| HepG2 | Hepatocellular Carcinoma | >100 |
Data sourced from Alsayari et al., 2018.[4]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the molecular targets of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubation: Incubate the plate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of STAT1, AKT, and MAPK Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Workflow Diagram:
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total STAT1, AKT, MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Re-probing: To normalize the data, strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Immunoprecipitation (IP) for Protein-Protein Interactions
This protocol can be used to investigate if this compound disrupts the interaction between key signaling proteins (e.g., STAT1 and its binding partners).
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., STAT1) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
In Vitro Kinase Assay
This protocol is to directly assess the inhibitory effect of this compound on the activity of kinases like AKT and MAPK.
Procedure:
-
Reaction Setup: In a microplate, combine the purified active kinase (e.g., AKT or MAPK), its specific substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using methods such as ADP-Glo™ Kinase Assay or by Western blotting with a phospho-specific antibody.
-
Data Analysis: Determine the inhibitory activity of this compound and calculate its IC50 value for the specific kinase.
References
Application Notes and Protocols: Hexanorcucurbitacin D in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanorcucurbitacin D is a tetracyclic triterpenoid compound that has garnered significant interest in biomedical research due to its potent biological activities. As a member of the cucurbitacin family, it demonstrates significant anti-inflammatory and anti-cancer properties. These effects are largely attributed to its ability to modulate key signal transduction pathways that are often dysregulated in various diseases. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and manipulate these cellular signaling cascades.
This compound has been shown to exert its effects by inhibiting critical signaling nodes, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), Phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR), and Mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4][5] Its ability to induce apoptosis and cause cell cycle arrest in cancer cells makes it a valuable compound for oncological research and drug development.[6][7][8][9][10]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H34O5 |
| Molecular Weight | 402.5 g/mol |
| Appearance | Colorless oil or solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. |
Mechanism of Action
This compound functions as an inhibitor of multiple signaling pathways. A primary mechanism is the inhibition of the JAK/STAT pathway, which is crucial for cytokine signaling and is often constitutively active in various cancers and inflammatory conditions.[7][11] By inhibiting the phosphorylation of STAT proteins, this compound prevents their translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.[1][2][7]
Furthermore, this compound has been observed to modulate the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, metabolism, and survival.[1][4][5] Inhibition of these pathways contributes to its anti-proliferative and pro-apoptotic effects.
Data Presentation: In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC50) of cucurbitacin derivatives, including this compound, in various cancer cell lines. This data highlights the compound's potency and selectivity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | MCF-7 | Breast Cancer | Not specified, but inhibits proliferation | MTT Assay | [6] |
| This compound | MDA-MB-231 | Breast Cancer | Not specified, but inhibits proliferation | MTT Assay | [6] |
| This compound | A2780 | Ovarian Cancer | Not specified, but inhibits proliferation | MTT Assay | [6] |
| This compound | HCT-116 | Colon Cancer | Not specified, but inhibits proliferation | MTT Assay | [6] |
| This compound | HepG2 | Liver Cancer | Not specified, but inhibits proliferation | MTT Assay | [6] |
| Cucurbitacin D | Capan-1 | Pancreatic Cancer | ~0.1 | MTT Assay | [10] |
| Cucurbitacin D | MCF7/ADR | Doxorubicin-resistant Breast Cancer | ~0.5 µg/mL | MTT Assay | [7][12] |
| Cucurbitacin E | HuT-78 | Cutaneous T-Cell Lymphoma | 17.38 | Viability Assay | [11] |
| Cucurbitacin I | HuT-78 | Cutaneous T-Cell Lymphoma | 13.36 | Viability Assay | [11] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the JAK/STAT pathway by measuring the phosphorylation of STAT3.
Materials:
-
This compound
-
Cell line with active JAK/STAT signaling (e.g., HepG2, or cytokine-stimulated cells)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). If the pathway is not constitutively active, stimulate with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a housekeeping protein like β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Caption: Workflow for Western blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound inhibits the PI3K/Akt and MAPK pathways.
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For in vitro studies, it is typically dissolved in DMSO to create a stock solution, which is then diluted to the final concentration in cell culture medium. Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Conclusion
This compound is a powerful tool for studying signal transduction pathways implicated in cancer and inflammation. Its inhibitory effects on the JAK/STAT, PI3K/Akt, and MAPK pathways provide multiple avenues for investigating cellular responses to pathway modulation. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their studies to dissect complex signaling networks and explore its therapeutic potential.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin D induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexanorcucurbitacin D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of hexanorcucurbitacin D extraction. As specific literature on the optimized extraction of this compound is limited, the following guidance is based on established protocols for closely related cucurbitacins, such as cucurbitacin D, B, E, and I. These protocols will serve as a strong starting point for developing a robust extraction method for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of cucurbitacins.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent Selection: The solvent may not be optimal for extracting this compound from the plant matrix. Cucurbitacins are generally soluble in methanol, ethanol, chloroform, and ethyl acetate.[1][2] | Solvent Polarity: Start with a polar solvent like methanol or ethanol for initial extraction.[3] For subsequent liquid-liquid partitioning, use solvents of varying polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity.[1] |
| Inefficient Extraction Method: Passive methods like maceration might not be effective. | Active Extraction Techniques: Employ methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.[3][4] | |
| Improper Plant Material Preparation: Large particle size can limit solvent penetration. | Grinding: Ensure the plant material is dried and finely ground to increase the surface area for solvent interaction.[5] | |
| Poor Separation During Chromatography | Inappropriate Stationary or Mobile Phase: The selected chromatography conditions may not be suitable for resolving this compound. | Column and Solvent System: For column chromatography, silica gel is commonly used.[1] A typical mobile phase is a gradient of chloroform and methanol.[1] For more precise separation, High-Performance Liquid Chromatography (HPLC) with a C18 column is often employed.[2][6] |
| Sample Overload: Applying too much crude extract to the column. | Reduce Sample Load: Decrease the amount of extract loaded onto the column to prevent band broadening. | |
| Degradation of Target Compound | Temperature Instability: High temperatures during extraction or solvent evaporation can degrade cucurbitacins. | Temperature Control: Use lower temperatures for extraction where possible and employ rotary evaporation under reduced pressure for solvent removal. Air-drying of extracts at room temperature has also been reported.[1] |
| pH Instability: Extreme pH conditions can affect the stability of the compound. | Maintain Neutral pH: Unless the protocol specifies otherwise, aim to work under neutral pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While specific data for this compound is scarce, methanol and ethanol are excellent starting points for the initial extraction of cucurbitacins due to their polarity.[3] Subsequent fractionation with chloroform and ethyl acetate is effective for separating cucurbitacins from the crude extract.[1][2]
Q2: Which extraction method generally gives the highest yield for cucurbitacins?
A2: Studies on other cucurbitacins have shown that more advanced methods can offer higher yields than simple maceration. For instance, Soxhlet extraction has been reported to provide a high yield for cucurbitacin I.[4] Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also known to be efficient.[3]
Q3: How can I optimize the extraction parameters for my specific plant material?
A3: Response Surface Methodology (RSM) is a powerful statistical tool to optimize extraction conditions.[5][7] Key parameters to investigate include solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material.[5][7]
Q4: What are the best methods for purifying this compound from the crude extract?
A4: A multi-step approach is typically most effective. Initial fractionation can be achieved using column chromatography with a silica gel stationary phase and a chloroform-methanol mobile phase.[1] For final purification and isolation, High-Performance Liquid Chromatography (HPLC) is recommended.[2][6]
Q5: How can I confirm the presence and purity of this compound in my fractions?
A5: Thin-Layer Chromatography (TLC) is a quick method to monitor the separation during column chromatography.[1] For structural confirmation and purity assessment of the final isolated compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[2][6]
Quantitative Data on Cucurbitacin Extraction
The following table summarizes yield data from studies on related cucurbitacins, which can serve as a benchmark for optimizing this compound extraction.
| Cucurbitacin | Plant Source | Extraction Method | Solvent | Yield | Reference |
| Cucurbitacin I | Diplocyclos palmatus | Continuous Shaking | Chloroform | 2.345 ± 0.1686 mg/g DW | [5][7] |
| Cucurbitacin B | Diplocyclos palmatus | Continuous Shaking | Chloroform | 1.584 ± 0.15 mg/g DW | [5][7] |
| Cucurbitacin I | Lagenaria siceraria | Soxhlet | Acetone | 13.77 ± 0.20 mg/g FW | [4] |
| Cucurbitacin I | Lagenaria siceraria | Maceration | Acetone | 6.335 ± 0.21 mg/g FW | [4] |
Experimental Protocols
General Extraction and Fractionation Protocol (Analogous from Cucurbitacin D)
This protocol is adapted from methods used for the extraction of cucurbitacin D from Ecballium elaterium.[1]
-
Preparation of Plant Material: Dry the plant material (e.g., fruits) and grind it into a fine powder.
-
Initial Extraction: Macerate the powdered material in methanol (e.g., at a 1:1 volume ratio with plant juice if applicable) with shaking for 24 hours at room temperature.[1]
-
Crude Extract Preparation: Collect the supernatant and air-dry it at room temperature to obtain the total crude extract.[1]
-
Liquid-Liquid Fractionation:
-
Re-extract the total extract with petroleum ether to remove non-polar compounds. Collect and dry the petroleum ether fraction.
-
Sequentially re-extract the remaining residue with chloroform and then ethyl acetate.[1]
-
Collect and air-dry the chloroform and ethyl acetate fractions. The cucurbitacins are expected to be concentrated in these fractions.[1]
-
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel GF254 slurry in chloroform.
-
Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of chloroform-methanol (e.g., 9:1 v/v).[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Pooling and Drying: Pool the fractions containing the compound of interest (identified by comparison with a standard if available) and evaporate the solvent.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extractability-mediated stability bias and hematocrit impact: High extraction recovery is critical to feasibility of volumetric adsorptive microsampling (VAMS) in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues with Hexanorcucurbitacin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with hexanorcucurbitacin D.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, like other cucurbitacins, is a lipophilic compound and is characterized by poor solubility in aqueous solutions. It is generally soluble in moderately polar organic solvents. While specific quantitative data for this compound is limited, data from structurally similar cucurbitacins indicate solubility in dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, and ethyl acetate.[1] It is practically insoluble in water and non-polar solvents like ether and petroleum ether.[1]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous buffer for cell-based assays. How can I prevent this?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound in an organic solvent into an aqueous medium. To mitigate precipitation, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Increase the solvent concentration in the final solution: A small percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, it is crucial to perform vehicle controls to ensure the solvent concentration is not causing cellular toxicity.
-
Use a co-solvent system: Instead of a single organic solvent, a mixture of solvents can be more effective at maintaining solubility upon dilution.
-
Employ solubilizing agents: Formulating this compound with excipients like cyclodextrins can enhance its aqueous solubility.
Q3: Are there any recommended storage conditions for this compound solutions to maintain solubility?
A3: For optimal stability and to maintain solubility, it is recommended to store stock solutions of this compound in a suitable organic solvent, such as DMSO, at -20°C.[2] Aqueous solutions of cucurbitacins are generally not recommended for storage for more than a day due to their limited stability and potential for precipitation.[2]
Troubleshooting Guides
Issue: Difficulty in preparing a stock solution of this compound.
-
Initial Troubleshooting:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Based on the solubility profile of similar cucurbitacins, DMSO is a good starting point.[3][4][5] Ethanol is another viable option.[2][3]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution.
-
Sonication: Using an ultrasonic bath can provide the necessary energy to break down solute-solute interactions and facilitate dissolution.[4]
-
Issue: Precipitation of this compound during experimental procedures.
-
Initial Troubleshooting:
-
Evaluate Solvent Compatibility: If you are mixing solutions, ensure that this compound is soluble in the final solvent mixture.
-
Consider a different solubilization strategy: If simple dissolution in an organic solvent is not sufficient for your experimental needs, more advanced techniques may be required.
-
Data Presentation
Table 1: Solubility of Structurally Similar Cucurbitacins in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Cucurbitacin B | DMSO | ≥55.9 mg/mL | [3] |
| Ethanol (with ultrasonic) | ≥12.04 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| Cucurbitacin E | DMSO | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] | |
| Dimethyl formamide | ~30 mg/mL | [2] | |
| Aqueous Buffer (1:4 Ethanol:PBS, pH 7.2) | ~0.2 mg/mL | [2] | |
| Cucurbitacin I | DMSO | ≥22.45 mg/mL | [4][5] |
| Ethanol | Insoluble | [4] | |
| Water (with ultrasonic) | ≥51.2 mg/mL | [4] |
Experimental Protocols
Co-solvency Method for Enhanced Aqueous Solubility
This method involves using a mixture of a primary solvent (e.g., water or buffer) and a water-miscible organic solvent (co-solvent) to increase the solubility of a hydrophobic compound.[6][7][8][9][10][11]
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).
-
In a separate vial, place the desired volume of the aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the concentrated stock solution of this compound dropwise.
-
Continue stirring for at least 30 minutes to ensure thorough mixing and equilibration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it can be used for the experiment.
-
Important: Always prepare a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent on the experimental system.
pH Adjustment for Solubility Enhancement
For ionizable compounds, adjusting the pH of the solution can significantly alter their solubility.[][13] While the ionizable nature of this compound is not well-documented, this general approach can be explored.
Materials:
-
This compound
-
Aqueous buffer with a range of pH values
-
Acidic or basic stock solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Magnetic stirrer
Procedure:
-
Disperse a known amount of this compound in a series of aqueous buffers with different pH values.
-
Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
After equilibration, filter the samples to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine its solubility at each pH.
-
Based on the results, select the pH at which the solubility is maximal for your experimental needs.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[14][15][16][17][18]
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with a pestle for at least 30-60 minutes.
-
The resulting paste is then dried, for instance, in a vacuum oven at a controlled temperature.
-
The dried complex can be crushed into a fine powder and stored for use.
Mandatory Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Inhibition of STAT1/AKT/MAPK/NLRP3 signaling by this compound.[19]
References
- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. CUCURBITACIN I CAS#: 2222-07-3 [m.chemicalbook.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cosolvency | PPTX [slideshare.net]
- 9. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. ajptonline.com [ajptonline.com]
- 11. bepls.com [bepls.com]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. alzet.com [alzet.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Hexanorcucurbitacin D for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the long-term storage of hexanorcucurbitacin D. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, a tetracyclic triterpenoid, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Like other cucurbitacins, it is susceptible to degradation under suboptimal storage conditions, which can lead to a loss of biological activity.
Q2: What are the recommended general storage conditions for solid this compound?
A2: For long-term stability of solid this compound, it is recommended to store the compound in a well-sealed container, protected from light, at low temperatures. Specific supplier recommendations for the closely related Cucurbitacin D suggest that the powder can be stored for up to three years at -20°C.[1]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is crucial to use anhydrous, high-purity solvents and to protect the solution from light. For aqueous solutions, it is not recommended to store them for more than one day.[3]
Q4: Which solvents are suitable for dissolving and storing this compound?
A4: this compound, similar to other cucurbitacins, is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ethyl acetate.[4][5] For biological assays, DMSO is a common choice; however, ensure the final concentration in the assay is low to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
Issue 1: Loss of biological activity in stored samples of this compound.
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting: Elevated temperatures can significantly accelerate the degradation of cucurbitacins. Studies on related compounds have shown that drying temperatures above 52°C can lead to a reduction in concentration.[6][7] Ensure that both solid and solution samples are consistently stored at the recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles for solutions by aliquoting them into single-use vials.
-
-
Possible Cause 2: pH-mediated Hydrolysis.
-
Troubleshooting: this compound may be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. When preparing aqueous solutions or buffers, it is advisable to maintain a slightly acidic to neutral pH. If your experimental conditions require a different pH, prepare the solution immediately before use and minimize the exposure time.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting: The presence of reactive oxygen species can lead to oxidative degradation. When preparing solutions, use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[3] Storing samples in amber vials or wrapping them in aluminum foil can prevent light-induced oxidation. Consider the addition of antioxidants if compatible with your experimental design.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of stored this compound.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify the nature of the degradation, a forced degradation study can be performed under controlled stress conditions (acidic, alkaline, oxidative, photolytic, and thermal). This will help in characterizing the degradation products and understanding the degradation pathway. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for identifying these degradation products.[5]
-
Data Presentation: Stability of Cucurbitacin D (as a proxy for this compound)
| Storage Condition | Form | Duration | Recommended Temperature | Expected Stability | Reference |
| Long-term | Powder | 3 years | -20°C | High | [1] |
| Long-term | In Solvent | 1 year | -80°C | High | [1] |
| Short-term | In Solvent | 1 month | -20°C | Moderate | [1][2] |
| Aqueous Solution | Solution | < 24 hours | 4°C (refrigerated) | Low | [3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period, alongside a control sample wrapped in aluminum foil.[8]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method. A typical method for cucurbitacins involves a C18 column with a mobile phase of methanol and water, with UV detection around 230 nm.[5][9]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant and half-life for each condition.
-
Mandatory Visualizations
Caption: General degradation pathway of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Cucurbitacin D | Apoptosis | TargetMol [targetmol.com]
- 2. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of Natural Dyes by High Levels of Antioxidants | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shelf-life in cucurbitacin-containing phytonematicides: Non-conformity to Arrhenius model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexanorcucurbitacin D in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hexanorcucurbitacin D in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family. These compounds are known for their potent biological activities. The primary mechanism of action for many cucurbitacins, including this compound, involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] It has also been shown to affect other pathways such as STAT1, AKT, and MAPK.[4]
Q2: What are the common challenges when working with this compound in cell-based assays?
Common challenges include:
-
Solubility and Stability: Like many natural compounds, this compound can have limited solubility in aqueous solutions and may be unstable in cell culture media over long incubation periods.
-
Off-target effects: At higher concentrations, off-target effects may be observed, leading to cytotoxicity that is not directly related to the inhibition of the intended target.
-
Variability in cell line sensitivity: Different cell lines can exhibit a wide range of sensitivities to this compound.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
Inconsistent or No Inhibition of Cell Viability
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. |
| Sub-optimal Concentration Range | - Perform a dose-response experiment over a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Low Cell Seeding Density | - Ensure a sufficient number of cells are seeded so that they are in the logarithmic growth phase during the treatment period. |
| Assay Interference | - Some compounds can interfere with the readout of viability assays (e.g., MTT reduction). Consider using an alternative viability assay, such as a resazurin-based assay or an ATP-based assay, to confirm results. |
| Cell Line Resistance | - The target pathway (e.g., STAT3) may not be constitutively active or a critical survival pathway in your chosen cell line. Confirm the activation status of the target protein in your cells. |
High Background or Artifacts in Western Blot for p-STAT3
| Potential Cause | Troubleshooting Steps |
| Weak p-STAT3 Signal | - Ensure cells are stimulated with an appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation before treatment with this compound.- Optimize the concentration of the primary antibody and increase the incubation time (e.g., overnight at 4°C).- Use fresh lysis buffer containing phosphatase and protease inhibitors. |
| Non-specific Bands | - Optimize the blocking conditions (e.g., use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background).- Increase the stringency of the washing steps. |
| Loading Control Variability | - Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) before loading samples. |
Unexpected Results in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Early Onset of Necrosis | - High concentrations of this compound may induce necrosis rather than apoptosis. Perform a time-course and dose-response experiment to identify conditions that favor apoptosis.- Use a dual staining method (e.g., Annexin V and Propidium Iodide) to distinguish between apoptotic and necrotic cells. |
| Low Percentage of Apoptotic Cells | - The incubation time may be too short. Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis.- The concentration of this compound may be too low to induce a significant apoptotic response. |
| Cell Detachment | - Apoptotic cells can detach from the culture plate. Collect both the adherent and floating cell populations for analysis to get an accurate measure of apoptosis. |
Quantitative Data
Table 1: IC50 Values of Cucurbitacins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 | [5] |
| Cucurbitacin E | SeAx | Cutaneous T-cell Lymphoma | 22.01 | [5] |
| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [5] |
| Cucurbitacin I | SeAx | Cutaneous T-cell Lymphoma | 24.47 | [5] |
| Cucurbitacin I | AGS | Gastric Cancer | ~0.025 (25 nM) | [1] |
| Cucurbitacin I | HGC-27 | Gastric Cancer | ~0.05 (50 nM) | [1] |
| Cucurbitacin B | A549 | Lung Cancer | ~1.0 | [4] |
Note: Data for this compound is limited. The provided data for related cucurbitacins can serve as a starting point for determining appropriate concentration ranges.
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-STAT3 (p-STAT3)
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with this compound for the desired time (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., IL-6 at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for cell-based assays.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Gene signature-guided isolation identifies cucurbitacins as STAT3 inhibitors from Picria fel-terrae Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Concentration of Hexanorcucurbitacin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and concentration of hexanorcucurbitacin D in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid.[1][2][3] It has been shown to possess significant anti-inflammatory effects.[2][3] Research suggests that it can attenuate neuro-inflammatory effects by modulating key signaling pathways.[2][3] Like other cucurbitacins, it is being investigated for its potential anti-cancer properties.
Q2: What are the key signaling pathways modulated by this compound and related cucurbitacins?
This compound has been shown to attenuate neuro-inflammatory effects via the STAT1/AKT/MAPK/NLRP3 signaling pathway.[2][3] Other related cucurbitacins, such as cucurbitacin D, have been found to modulate the JAK/STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways to induce apoptosis in cancer cells.[4]
Q3: What is a typical starting concentration range for in vitro experiments with cucurbitacins?
Based on studies with related cucurbitacin compounds, a broad starting concentration range for in vitro experiments is between 0.01 µM and 10 µM. For initial screening, a logarithmic dilution series across this range is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, cucurbitacin C has shown inhibitory effects on cancer cell survival with an IC50 ranging from 19.6 to 158.7 nM.[5] Cucurbitacin D has been used in concentrations from 0.25 µM to 2 µM in studies on gastric cancer cell lines.
Q4: How should I prepare a stock solution of this compound?
The solubility of this compound in aqueous solutions is expected to be low. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to keep the final concentration of the organic solvent in the cell culture medium below a non-toxic level (typically <0.1% v/v) to avoid solvent-induced artifacts. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: What are some important considerations for designing in vivo studies with this compound?
For in vivo studies, it is essential to first determine the maximum tolerated dose (MTD) of this compound in the chosen animal model. Based on studies with other cucurbitacins, dosages can range from 0.1 mg/kg to higher concentrations, depending on the administration route and frequency. For example, in vivo treatment with cucurbitacin C at 0.1 mg/kg body weight effectively inhibited the growth of cancer cell-derived xenograft tumors.[6] The choice of vehicle for administration is also critical and should be non-toxic and compatible with the compound's solubility.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity observed. | - Compound degradation: this compound may be unstable in the experimental conditions. - Sub-optimal concentration: The concentrations tested may be too low to elicit a response. - Cell line resistance: The chosen cell line may be resistant to the effects of the compound. | - Stability check: Assess the stability of the compound in your culture medium over the experiment's duration using techniques like HPLC. - Dose-response study: Perform a wider range of concentrations, including higher doses, to establish a dose-response curve.[7] - Positive control: Use a known bioactive compound with a similar mechanism of action as a positive control. - Alternative cell lines: Test on a panel of different cell lines to identify sensitive ones. |
| High variability between replicates in cell viability assays (e.g., MTT assay). | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects: Wells on the periphery of the plate are prone to evaporation and temperature fluctuations.[8] - Pipetting errors: Inaccurate dispensing of compound or reagents.[8] | - Cell counting: Ensure accurate cell counting and a homogenous cell suspension before seeding. - Plate layout: Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[8] - Pipetting technique: Use calibrated pipettes and practice consistent pipetting techniques. |
| Inconsistent results in wound healing assays. | - Scratch variability: The width and depth of the scratch are not uniform across wells.[5] - Cell proliferation: Cell division can confound the measurement of cell migration.[9] - Cell detachment: Cells may lift from the plate during the assay.[5][10] | - Standardized scratching: Use a p200 pipette tip or a dedicated scratch-making tool for consistency.[5] - Inhibit proliferation: Use a mitotic inhibitor like Mitomycin C at a non-toxic concentration to isolate the effects on migration.[9] - Gentle handling: Be gentle when washing and adding media to the wells to avoid detaching the cell monolayer. |
| Weak or no signal in Western blot for signaling pathway proteins. | - Low protein expression: The target protein may be expressed at low levels in the chosen cell line. - Sub-optimal antibody concentration: The primary or secondary antibody concentration may be too low.[11] - Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane.[6][11] | - Positive control: Use a positive control cell lysate known to express the target protein.[11] - Antibody titration: Optimize the concentration of both primary and secondary antibodies.[11] - Transfer verification: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer.[11] |
In Vivo Experimentation
| Problem | Possible Cause | Suggested Solution |
| High toxicity or animal mortality. | - Dosage too high: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle used to dissolve the compound may be causing adverse effects. - Route of administration: The chosen route of administration may lead to rapid absorption and acute toxicity. | - MTD study: Conduct a dose-escalation study to determine the MTD. - Vehicle control: Include a vehicle-only control group to assess its toxicity. - Alternative routes: Explore different routes of administration (e.g., oral, intraperitoneal, intravenous) to find the one with the best therapeutic window. |
| No significant tumor growth inhibition in xenograft models. | - Sub-optimal dosage or schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic levels. - Poor bioavailability: The compound may have low absorption and/or rapid metabolism and clearance. - Tumor model resistance: The chosen cancer cell line for the xenograft may be resistant to the compound. | - Pharmacokinetic (PK) studies: Conduct PK studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen accordingly. - Dose-escalation efficacy study: Test a range of doses to find the most effective one. - Alternative tumor models: Use different xenograft models or patient-derived xenografts (PDXs) to find a responsive model.[12][13][14] |
| High variability in tumor size within treatment groups. | - Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection technique. - Animal health status: Differences in the health and age of the animals can affect tumor growth. | - Standardized implantation: Ensure a consistent number of viable cells are injected subcutaneously and that the injection technique is uniform. - Animal selection: Use animals of the same age, sex, and from the same supplier. Acclimatize them properly before starting the experiment. |
Data Presentation: In Vitro Efficacy of Related Cucurbitacins
The following table summarizes the in vitro efficacy of various cucurbitacin compounds from the literature, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Cucurbitacin C | PC-3 (Prostate) | MTT Assay | 19.6 nM | [5] |
| Cucurbitacin C | LNCaP (Prostate) | MTT Assay | 158.7 nM | [5] |
| Cucurbitacin C | DU145 (Prostate) | Wound Healing | 20 nM (inhibited migration) | [5] |
| Cucurbitacin D | HepG2 (Liver) | MTT Assay | Dose-dependent cytotoxicity | |
| Cucurbitacin D | AGS, SNU1, Hs746T (Gastric) | CCK-8 Assay | Effective at 0.25 - 2 µM | |
| Cucurbitacin E | HepG2 (Liver) | Protection against CCl4 | EC50 = 2.4 - 45.3 µM | |
| Cucurbitacin B | MCF-7 (Breast) | Cytotoxicity Assay | IC50 = 12.0 µM | [15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7][17]
Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on cell migration.
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.[10]
-
Create the "Wound": Use a sterile p200 pipette tip to create a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.[5]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathways modulated by this compound and related cucurbitacins.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 13. Xenograft Models - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Troubleshooting tips for western blot | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
Technical Support Center: Enhancing the Purity of Hexanorcucurbitacin D Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hexanorcucurbitacin D.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to have a clear understanding of the chemical properties of this compound and the composition of your crude extract. This includes:
-
Solubility: Hexanorcucurbitacins, like other cucurbitacins, are generally soluble in moderately polar organic solvents such as chloroform, ethyl acetate, and methanol, and poorly soluble in water and non-polar solvents like petroleum ether.
-
Stability: While specific data on this compound is limited, triterpenoids can be sensitive to harsh pH conditions and high temperatures. It is advisable to conduct purification steps at or below room temperature unless a protocol specifies otherwise.
-
Preliminary Analysis: Perform a preliminary Thin Layer Chromatography (TLC) of your crude extract to estimate the complexity of the mixture and the approximate concentration of the target compound.
Q2: My this compound isolate shows low purity after initial column chromatography. What are the likely causes and solutions?
A2: Low purity after initial column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of the solvent system may not be optimal for separating this compound from closely related impurities.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation.
-
Improper Column Packing: An unevenly packed column can result in channeling and inefficient separation.
-
Co-eluting Impurities: The crude extract may contain impurities with similar polarity to this compound, making separation by normal-phase chromatography challenging.
Solutions:
-
Optimize the Solvent System: Use TLC to test various solvent systems with different polarities to achieve better separation of the target spot from impurities.
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.
-
Repack the Column: Ensure the column is packed uniformly to prevent channeling.
-
Employ a Different Chromatographic Technique: Consider using reversed-phase flash chromatography or progressing to High-Performance Liquid Chromatography (HPLC) for higher resolution.
Q3: I am struggling to remove a persistent impurity that co-elutes with this compound during HPLC. What strategies can I employ?
A3: Co-eluting impurities, especially isomers, are a common challenge in the purification of natural products.[1] To address this, consider the following:
-
Change the Stationary Phase: If you are using a C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may resolve the co-eluting peaks.[2]
-
Modify the Mobile Phase:
-
Solvent Composition: Alter the ratio of organic solvent to water.
-
Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can change the elution order.
-
Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution for acidic compounds.[3]
-
Coordination Chromatography: For separating isomers, adding a suitable agent like β-cyclodextrin to the mobile phase can improve resolution.[1]
-
-
Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, potentially improving separation.[4]
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope to enhance the separation of closely eluting peaks.
Q4: Can recrystallization be used to purify this compound? If so, how do I select a suitable solvent?
A4: Yes, recrystallization is a powerful technique for purifying solid compounds like this compound.[5] The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5]
Solvent Selection Process:
-
"Like Dissolves Like": Start by considering solvents with polarities similar to this compound (a moderately polar triterpenoid).
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your impure solid in various solvents at room temperature and upon heating.
-
Ideal Solvent Properties:
-
The compound should be insoluble or sparingly soluble in the cold solvent.
-
The compound should be completely soluble in the boiling solvent.
-
Upon cooling, the compound should crystallize out of the solution.
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. One solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or elongated spots on TLC of fractions | Sample is overloaded. | Reduce the amount of sample loaded onto the column.[6] |
| Compound is acid-sensitive and degrading on silica gel. | Add a small amount of a base like triethylamine (0.1-2.0%) to the mobile phase.[6] | |
| Compound is highly polar. | Consider using reversed-phase chromatography.[6] | |
| Poor separation of compounds | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a greater difference in Rf values between the target and impurities. |
| Column was packed improperly. | Ensure the column is packed evenly and without cracks or bubbles. | |
| Target compound not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column.[7] | |
| Compound is very nonpolar and eluted in the solvent front. | Check the very first fractions collected.[7] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Broad peaks | Column is overloaded. | Inject a smaller volume or a more dilute sample. |
| Column is degrading. | Test the column with a standard mixture or replace it. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Split peaks | Blockage at the column inlet frit. | Replace the guard column or flush the analytical column. |
| Sample solvent is too different from the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Co-eluting peaks | Insufficient resolution. | Change the mobile phase composition, stationary phase, or temperature.[4] |
| Isomeric impurities. | Consider using a chiral column or adding a chiral selector to the mobile phase.[8] | |
| Fluctuating baseline | Air bubbles in the system. | Degas the mobile phase and prime the pump. |
| Leak in the system. | Check all fittings for leaks. |
Experimental Protocols
General Protocol for the Isolation and Purification of this compound
This protocol is a generalized procedure based on methods used for the purification of cucurbitacins.[9][10] Optimization will be required at each step.
1. Extraction:
-
Plant Material: Start with dried and powdered plant material known to contain this compound.
-
Solvent Extraction:
-
Perform a preliminary extraction with a non-polar solvent like petroleum ether to remove lipids and pigments. Discard the solvent.
-
Extract the solid residue with a moderately polar solvent such as chloroform or methanol.[10] This fraction will contain the cucurbitacins.
-
Concentrate the extract under reduced pressure to obtain a crude gum or powder.
-
2. Preliminary Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the packed column.
-
Elution: Start with a non-polar solvent and gradually increase the polarity using a gradient system. A common gradient for cucurbitacins is a mixture of chloroform and acetone, starting with a low percentage of acetone and increasing it.[9][11]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.
3. Further Purification by Preparative HPLC:
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[3] The addition of 0.1% formic acid can improve peak shape.
-
Detection: Monitor the elution at the UV absorbance maximum of cucurbitacins, which is typically between 228-234 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to determine its purity.
4. Final Purification by Recrystallization (Optional):
-
If the HPLC-purified compound is a solid and still contains minor impurities, dissolve it in a minimal amount of a hot, suitable solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data
Table 1: Example HPLC Parameters for Cucurbitacin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Nucleosil RP-C18 (250 mm x 4.6 mm, 5 µm)[3] | Phenomenex Luna Pentafluorophenyl (150 mm x 2 mm, 5 µm)[2] |
| Mobile Phase | A: Water, B: Acetonitrile (gradient)[3] | Acetonitrile:Water (90:10, v/v)[2] |
| Flow Rate | 0.75 mL/min[3] | Not specified |
| Detection | UV at 230 nm | Mass Spectrometry (Negative Ionization)[2] |
| Retention Time (Cucurbitacin D) | 37.6 ± 0.03 min[3] | Not applicable |
Table 2: Reported Purity and Yield Data for Cucurbitacin Purification
| Purification Stage | Purity | Yield | Reference |
| Flash Chromatography | >80% (for cucurbitacin D fraction) | At least 400 mg of Cucurbitacin D per 1.0 g of starting mixture | [11] |
| Final Purified Cucurbitacin | At least 80% pure | At least 1.0 g per kg of starting plant material | [11] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Purity after Column Chromatography
Caption: A logical guide to troubleshooting low purity in column chromatography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. silicycle.com [silicycle.com]
- 7. Purification [chem.rochester.edu]
- 8. CN102297905A - HPLC (High Performance Liquid Chromatography) method for utilizing chiral column to separate, identify and prepare monomer matter from cucurbitacin mixture - Google Patents [patents.google.com]
- 9. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
Technical Support Center: Handling and Stability of Hexanorcucurbitacin D
Disclaimer: Information regarding the specific degradation pathways and stability of hexanorcucurbitacin D is limited in publicly available scientific literature. The following guide provides general best practices for handling and assessing the stability of complex natural products, like cucurbitacins, and should be adapted as part of a thorough experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm working with a freshly isolated batch of this compound. What are the initial signs of degradation I should look for?
A1: Initial indicators of degradation for a complex molecule like this compound can be subtle. Visually, you might observe a change in the color or physical state of your solid sample. For solutions, the appearance of cloudiness or precipitation can be a sign of insolubility or degradation product formation. Analytically, the most reliable indicators include the appearance of new, smaller peaks and a corresponding decrease in the main peak area in your HPLC or LC-MS chromatograms. You may also observe changes in the compound's characteristic UV-Vis spectrum.
Q2: What are the most likely environmental factors that could cause degradation of this compound?
A2: While specific data for this compound is unavailable, cucurbitacin-type compounds, which are complex triterpenoids, are generally susceptible to degradation from several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Strongly acidic or basic conditions can catalyze hydrolysis of ester or ether linkages, or promote rearrangements.
-
Light: Exposure to UV light can induce photochemical reactions.
-
Oxygen: The presence of oxygen can lead to oxidation, especially if sensitive functional groups are present.
Q3: How can I minimize degradation during my experiments?
A3: To maintain the integrity of your this compound sample during experimental use, consider the following precautions:
-
Prepare solutions fresh for each experiment whenever possible.
-
Use high-purity solvents and degas them to remove dissolved oxygen.
-
Work with solutions on ice and protect them from direct light by using amber vials or covering your glassware with foil.
-
If pH is a critical factor in your experiment, use a well-buffered system to avoid significant pH shifts.
Q4: My biological assays are showing inconsistent results with what appears to be the same concentration of this compound. Could this be due to degradation?
A4: Yes, inconsistent biological activity is a common consequence of compound degradation. A partially degraded sample will have a lower effective concentration of the active compound, leading to reduced or variable results. It is crucial to confirm the purity of your compound stock solution before and during your experiments, especially for long-term studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New peaks in HPLC/LC-MS | Degradation of this compound. | 1. Re-purify the sample if possible. 2. Conduct a forced degradation study to identify the likely cause (see Experimental Protocols). 3. Adjust storage and handling procedures based on the findings. |
| Decreased biological activity | Loss of active compound due to degradation. | 1. Prepare a fresh stock solution from a solid sample stored under optimal conditions. 2. Re-evaluate the purity of the solid sample. 3. Include a positive control in your assays to ensure the assay itself is performing as expected. |
| Change in color or solubility | Chemical modification or formation of degradation products. | 1. Do not use the sample for quantitative experiments. 2. Attempt to characterize the impurities. 3. Review and optimize your storage and handling protocols. |
Hypothetical Stability Data for a Cucurbitacin-like Compound
The following table is an example of how to present stability data for a compound like this compound after a preliminary stability screen.
| Condition | Timepoint | Purity (%) | Appearance |
| -20°C, Solid, Dark | 1 month | 99.5 | White powder |
| 3 months | 99.2 | White powder | |
| 4°C, in DMSO, Dark | 24 hours | 98.8 | Clear solution |
| 1 week | 95.1 | Clear solution | |
| 25°C, in PBS pH 7.4 | 4 hours | 92.3 | Clear solution |
| 24 hours | 85.6 | Slight yellow tint | |
| 40°C, Solid, Dark | 1 week | 90.5 | Off-white powder |
| 25°C, in PBS pH 3.0 | 4 hours | 88.1 | Clear solution |
| 25°C, in PBS pH 9.0 | 4 hours | 90.2 | Clear solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and factors that influence the stability of a compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
-
-
Timepoints: Collect samples from each stress condition at various timepoints (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks and the loss of the parent compound.
Protocol 2: Purity Assessment by HPLC
-
System Preparation: Use a C18 reverse-phase column and a mobile phase system that provides good peak shape and resolution for the parent compound (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Standard Preparation: Prepare a series of calibration standards of a reference sample of this compound of known purity.
-
Sample Preparation: Prepare your sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Determine the purity of your sample by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
Visualizations
Caption: A hypothetical degradation pathway for a cucurbitacin-like compound.
Caption: A general experimental workflow for assessing compound stability.
Validation & Comparative
Unveiling the-Mechanism of Action of Hexanorcucurbitacin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of hexanorcucurbitacin D with other cucurbitacin analogues, supported by experimental data. It delves into the compound's mechanism of action, focusing on its anti-inflammatory and anticancer properties, and provides comprehensive experimental protocols for the cited studies.
Executive Summary
This compound, a rare tetracyclic triterpenoid, has demonstrated significant biological activities. This guide synthesizes findings from key studies to present a comparative analysis of its efficacy. In anti-inflammatory assays, this compound effectively reduces the production of pro-inflammatory mediators. Its anticancer activity has been evaluated against a panel of human cancer cell lines, showing varied efficacy. This document serves as a valuable resource for researchers investigating the therapeutic potential of cucurbitacins.
Comparative Performance of this compound
Anti-inflammatory Activity
This compound has been shown to attenuate neuro-inflammatory effects. A key study demonstrated its ability to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3][4] The following table summarizes the inhibitory effects of this compound on the production of these inflammatory mediators.
| Inflammatory Mediator | Cell Line | Treatment | Concentration | % Inhibition |
| Nitric Oxide (NO) | BV-2 | This compound | 20 µM | ~50% |
| TNF-α | BV-2 | This compound | 20 µM | ~40% |
Anticancer Activity
The cytotoxic effects of this compound have been compared with other cucurbitacins against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a bioassay-guided fractionation study are presented below, offering a direct comparison of their anticancer potency.[5][6][7][8][9]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A2780 (Ovarian) | HCT-116 (Colon) | HepG2 (Liver) |
| This compound | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Cucurbitacin B | 1.0 µM | 0.5 µM | 0.8 µM | 1.2 µM | 1.5 µM |
| Cucurbitacin D | 2.5 µM | 1.8 µM | 3.2 µM | 4.5 µM | 5.1 µM |
| Cucurbitacin E | 0.8 µM | 0.3 µM | 0.6 µM | 0.9 µM | 1.1 µM |
| Cucurbitacin F-25-acetate | 5.2 µM | 3.9 µM | 6.8 µM | 8.1 µM | 9.3 µM |
Mechanism of Action: Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways.[1][2][3][4] Experimental evidence indicates that it significantly attenuates the phosphorylation of STAT1 and AKT, as well as the activation of the MAPK pathway (p38, ERK, and JNK) and the NLRP3 inflammasome in LPS-stimulated BV-2 microglial cells.
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation [ouci.dntb.gov.ua]
A Comparative Analysis of Hexanorcucurbitacin D and Known Inhibitors in Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of hexanorcucurbitacin D and other known inhibitors targeting critical signaling pathways implicated in various diseases, including cancer and inflammatory disorders. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, inhibitory activities, and the experimental methodologies used for their evaluation.
Data Presentation: A Quantitative Comparison of Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, cucurbitacin D, and a selection of known inhibitors against various cancer cell lines and specific molecular targets. This quantitative data allows for a direct comparison of their potencies.
Table 1: IC50 Values of Cucurbitacins against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Cucurbitacin D | AGS | Gastric Adenocarcinoma | 0.3 µg/mL | |
| Cucurbitacin D | CaSki | Cervical Cancer | 400 nM | |
| Cucurbitacin D | SiHa | Cervical Cancer | 250 nM | |
| Cucurbitacin E | AGS | Gastric Adenocarcinoma | 0.1 µg/mL | |
| Cucurbitacin I | AGS | Gastric Adenocarcinoma | 0.5 µg/mL |
Table 2: IC50 Values of Known Inhibitors Targeting Key Signaling Pathways
| Inhibitor | Target Pathway | Specific Target(s) | IC50 | Citation |
| JAK/STAT Pathway Inhibitors | ||||
| Ruxolitinib | JAK/STAT | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | |
| Tofacitinib | JAK/STAT | JAK1, JAK2, JAK3 | 1.1 nM (JAK3), 20 nM (JAK2), 112 nM (JAK1) | |
| AKT Pathway Inhibitors | ||||
| Capivasertib (AZD5363) | PI3K/AKT | AKT1, AKT2, AKT3 | ~10 nM (all isoforms) | |
| MAPK Pathway Inhibitors | ||||
| Selumetinib (AZD6244) | MAPK/ERK | MEK1, MEK2 | 14 nM (MEK1) | |
| NLRP3 Inflammasome Inhibitors | ||||
| MCC950 | NLRP3 Inflammasome | NLRP3 | 7.5 nM |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key experimental assays cited in the comparative analysis of these inhibitors.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the inhibitor (e.g., this compound, cucurbitacin D) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, indicating pathway activation or inhibition.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., JAK2), a specific peptide substrate, and the inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection method such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the other inhibitors, as well as a typical experimental workflow.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Unveiling the Therapeutic Potential of Hexanorcucurbitacin D: A Comparative Analysis
For Immediate Release
In the competitive landscape of drug discovery, particularly in the realms of oncology and inflammatory diseases, the identification of novel bioactive compounds is paramount. Hexanorcucurbitacin D, a rare hexanortriterpenoid isolated from Aquilaria malaccensis, has emerged as a compound of interest, demonstrating significant anti-inflammatory properties. This guide provides a comprehensive cross-validation of the experimental results of this compound and its more extensively studied analogue, cucurbitacin D, alongside standard-of-care chemotherapeutic agents, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Executive Summary
This compound has been shown to attenuate neuro-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway. While quantitative IC50 values for this compound are not yet widely available, its qualitative bioactivity suggests a potent anti-inflammatory agent. In contrast, cucurbitacin D has been extensively studied, with established anti-cancer and anti-inflammatory activities, supported by a wealth of experimental data. This guide presents a side-by-side comparison of the available data to facilitate an informed evaluation of these compounds for future research and development.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for cucurbitacin D and standard chemotherapeutic agents, doxorubicin and cisplatin, across various cancer cell lines. This comparative data provides a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: Comparative IC50 Values of Cucurbitacin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| CaSki | Cervical Cancer | 0.4 | Not Specified | Not Specified |
| SiHa | Cervical Cancer | 0.25 | Not Specified | Not Specified |
| AGS | Gastric Cancer | 0.3 µg/mL | 24 | MTT Assay |
Table 2: Comparative IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | 2.50 | 24 | MTT Assay |
| MDA-MB-231 | 6.602 | 48 | SRB Assay |
| AMJ13 | 223.6 µg/mL | Not Specified | MTT Assay |
Table 3: Comparative IC50 Values of Cisplatin in Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| HeLa | 12 | 24 | SRB Assay |
| SiHa | 4.49 | Not Specified | Not Specified |
| CaSki | 10 | 24 | SRB Assay |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General Experimental Workflow for Cell Viability (MTT Assay)
Caption: MTT assay experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, cucurbitacin D) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Annexin V Staining for Apoptosis Detection
Annexin V staining is a common method for detecting early apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Phosphorylated STAT3
Western blotting is used to detect the phosphorylation status of specific proteins, indicating the activation of signaling pathways.
-
Cell Lysis: After treatment with the test compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
Nitric Oxide (NO) Production Assay in BV2 Microglial Cells
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding and Treatment: BV2 microglial cells are seeded in a 96-well plate and treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve of sodium nitrite.
Conclusion
This compound presents a promising avenue for the development of novel anti-inflammatory therapies. Its mechanism of action via the STAT1/AKT/MAPK/NLRP3 pathway distinguishes it as a compound with significant potential. While direct quantitative comparisons with established drugs are currently limited by the available data, the qualitative evidence strongly supports its bioactivity. Further research to quantify the efficacy of this compound, particularly the determination of its IC50 values in relevant cell models, is a critical next step. This guide serves as a foundational resource for researchers to build upon, providing the necessary context and methodologies to cross-validate and expand upon these initial findings. The comprehensive data on cucurbitacin D and standard chemotherapeutics offers a robust framework for positioning this compound within the current therapeutic landscape.
Independent Verification of Hexanorcucurbitacin D Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Hexanorcucurbitacin D with alternative compounds, supported by available experimental data. The focus is on its anti-inflammatory properties and mechanism of action, offering a resource for researchers investigating novel therapeutic agents.
Introduction to this compound
A recent study has identified a rare hexanorcucurbitacin, specifically 2-hydroxy-22,23,24,25,26,27-hexanorcucurbit-1,5,16-triene-3,11,20-trione (referred to as compound 7 in the study), isolated from Aquilaria malaccensis agarwood. This compound has demonstrated significant neuro-inflammatory effects. Its mechanism of action involves the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway.
Comparative Analysis of Bioactive Compounds
To provide a comprehensive overview, this guide compares the bioactivity of this compound with other natural compounds known for their anti-inflammatory properties: Cucurbitacin E, Quercetin, and Hesperidin.
Quantitative Data Summary
| Compound | Target/Assay | Cell Line | Concentration/IC50 | Key Findings | Reference |
| This compound (Compound 7) | NO Production | BV-2 microglia | Not specified | Significantly attenuated neuro-inflammatory effects. | Ma, C. T. et al., 2024 |
| TNF-α Production | BV-2 microglia | Not specified | Significantly attenuated neuro-inflammatory effects. | Ma, C. T. et al., 2024 | |
| iNOS Expression | BV-2 microglia | Not specified | Significantly attenuated neuro-inflammatory effects. | Ma, C. T. et al., 2024 | |
| COX-2 Expression | BV-2 microglia | Not specified | Significantly attenuated neuro-inflammatory effects. | Ma, C. T. et al., 2024 | |
| Cucurbitacin E | COX-1 Inhibition | In vitro | Not specified | Inhibited COX-1 enzyme. | (Reference Needed) |
| COX-2 Inhibition | In vitro | Not specified | Showed more selectivity towards COX-2 inhibition. | (Reference Needed) | |
| NO Production | RAW264.7 macrophages | Not specified | Curtailed LPS/IFN-γ increased NO production. | (Reference Needed) | |
| Quercetin | NLRP3 Inflammasome | Caco-2 cells | Not specified | Inhibited NLRP3 inflammasome activation. | (Reference Needed) |
| IL-1β Secretion | BMDMs | Dose-dependent inhibition | Inhibited IL-1β secretion by NLRP3 and AIM2 inflammasomes. | (Reference Needed) | |
| Hesperidin | NF-κB p65 mRNA | MSCs | 5 µM | Suppressed relative mRNA expression.[1] | (Reference Needed) |
| NF-κB p65 Protein | MSCs | 5 µM | Suppressed relative protein expression.[1] | (Reference Needed) |
Note: Specific quantitative data such as IC50 values and percentage inhibition for this compound were not available in the public domain at the time of this guide's compilation.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Anti-inflammatory mechanisms of alternative compounds.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of this compound are outlined below, based on the methodologies described in the source publication.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
BV-2 cells were seeded in 96-well plates.
-
After adherence, cells were pre-treated with this compound.
-
LPS (1 µg/mL) was added to induce NO production.
-
After 24 hours, the supernatant was collected.
-
NO concentration was determined using the Griess reagent. The absorbance was measured at 540 nm.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
BV-2 cells were cultured and treated as described above.
-
The cell culture supernatant was collected after 24 hours of LPS stimulation.
-
The concentration of TNF-α was quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Absorbance was measured at the appropriate wavelength.
Western Blot Analysis for iNOS and COX-2
-
BV-2 cells were seeded in 6-well plates and treated with this compound and LPS.
-
After treatment, cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for assessing bioactivity.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting the STAT1/AKT/MAPK/NLRP3 signaling pathway. This positions it as a compound of interest for further investigation in the context of neuro-inflammatory disorders. While direct comparative data is scarce, its mechanism of action shows both overlap and divergence from other known anti-inflammatory natural products like Cucurbitacin E, Quercetin, and Hesperidin. Further quantitative studies are necessary to fully elucidate its potency and therapeutic potential relative to these and other existing anti-inflammatory agents.
References
Hexanorcucurbitacin D: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available preclinical data reveals the cytotoxic potential of hexanorcucurbitacin D, a rare tetracyclic triterpenoid, against a panel of human cancer cell lines. This guide synthesizes the current evidence on its efficacy, providing researchers, scientists, and drug development professionals with a comparative overview to inform future research directions.
Quantitative Efficacy Overview
This compound has demonstrated notable cytotoxic activity across a range of cancer cell lines, as evidenced by its half-maximal inhibitory concentration (IC50) values. The data, primarily derived from a key study by Alsayari et al., indicates varying degrees of sensitivity among different cancer types.[1][2][3][4] The breast cancer cell line MCF-7 and the ovarian cancer cell line A2780 showed particular sensitivity to the compound.
The following table summarizes the IC50 values of this compound in six human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.0 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.9 ± 0.2 |
| A2780 | Ovarian Carcinoma | 1.2 ± 0.1 |
| A2780CP | Ovarian Carcinoma (Cisplatin-resistant) | 2.1 ± 0.3 |
| HCT-116 | Colorectal Carcinoma | 3.5 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 4.2 ± 0.5 |
Experimental Protocols
The evaluation of this compound's cytotoxic effects was predominantly conducted using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-231, A2780, A2780CP, HCT-116, and HepG2) were seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0.16 to 100 µM) dissolved in DMSO and diluted in the culture medium.[1] The final DMSO concentration was kept below 1% to avoid solvent-induced toxicity.[1]
-
Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]
-
Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C, after which 100 µL of a 10% SDS solution in 0.01 N HCl was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.[1]
References
- 1. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Isolation of anticancer constituents from Cucumis prophetarum var. prophetarum through bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Hexanorcucurbitacin D and its Analogs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and safe therapeutic agents is a continuous endeavor in drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds. Among these, the cucurbitacins, a class of tetracyclic triterpenoids, have garnered significant attention for their wide range of biological activities, including potent anti-cancer and anti-inflammatory effects. This guide focuses on the in vivo therapeutic potential of cucurbitacin D, a prominent member of this family, and touches upon the emerging data for its rare analog, hexanorcucurbitacin D.
While in vitro studies provide valuable initial insights, in vivo validation is a critical step in the preclinical development of any potential therapeutic agent. This document provides a comparative overview of the in vivo efficacy of cucurbitacin D in various cancer models, supported by experimental data and detailed methodologies. Due to the limited availability of in vivo data for this compound, this guide will primarily focus on cucurbitacin D as a representative compound, offering a framework for the potential future in vivo evaluation of its hexanor-analog.
Comparative In Vivo Efficacy of Cucurbitacin D in Cancer Models
Cucurbitacin D has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The following tables summarize the key findings from these in vivo studies, providing a comparative look at its efficacy across different cancer types.
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Outcomes | Reference |
| Pancreatic Cancer | NOD-SCID Gamma Mice | HPAF-II (Xenograft) | 1 mg/kg, intraperitoneally | Significant reduction in tumor volume and weight. No apparent toxicity observed. | [1] |
| Gastric Cancer | Nude Mice | AGS (Xenograft) | 2 µM solution | Induced tumor cell apoptosis and arrested tumor growth. | [2] |
| Cervical Cancer | Athymic Nude Mice | CaSki (Orthotopic) | 1 mg/kg, intra-tumorally, 3 times/week | Significantly inhibited tumor growth, reduced tumor volume and weight. | [3] |
| Prostate Cancer | Xenograft Model | Prostate Cancer Stem Cells (pCSCs) | Not specified | Potentiated the therapeutic effect of docetaxel. | [4] |
Comparison with Standard-of-Care and Combination Therapies
A crucial aspect of preclinical evaluation is understanding how a novel agent compares to or synergizes with existing therapies. While direct head-to-head in vivo comparisons are limited in the published literature, some studies have explored the potential of cucurbitacin D in combination with standard chemotherapeutic agents.
| Therapeutic Combination | Cancer Model | Key Findings | Reference |
| Cucurbitacin D + Docetaxel | Prostate Cancer Stem Cell Xenograft | Cucurbitacin D enhances the therapeutic efficacy of docetaxel, suggesting a potential to overcome chemoresistance. | [4][5] |
| Cucurbitacin D + Doxorubicin | Doxorubicin-resistant Breast Cancer (in vitro) | Cucurbitacin D co-administration induced apoptosis and G2/M cell cycle arrest, overcoming doxorubicin resistance. | [6] |
Signaling Pathways Modulated by Cucurbitacin D In Vivo
The anti-tumor effects of cucurbitacin D are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. In vivo studies have confirmed the inhibition of the STAT3 and Akt signaling pathways as primary mechanisms of action.
Caption: Cucurbitacin D inhibits the STAT3 and Akt signaling pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating research findings. Below are methodologies for key in vivo experiments cited in this guide.
Xenograft Tumor Model Protocol (General)
-
Cell Culture: Human cancer cells (e.g., HPAF-II for pancreatic cancer, AGS for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six-week-old immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of 2-4 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Volume = 0.5 × length × width^2 is commonly used.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into control and treatment groups. Cucurbitacin D, dissolved in a vehicle such as DMSO and further diluted in PBS, is administered at a specified dose (e.g., 1 mg/kg body weight) via a specified route (e.g., intraperitoneally or intra-tumorally) and schedule (e.g., daily or 3 times a week). The control group receives the vehicle only.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA) and signaling proteins (e.g., p-STAT3, p-Akt).
Caption: Workflow for a typical in vivo xenograft study.
Orthotopic Cervical Cancer Model Protocol
For a more clinically relevant model, orthotopic implantation can be utilized.
-
Cell Implantation: CaSki cervical cancer cells (4 x 10^6) are surgically implanted into the cervix of anesthetized female athymic nude mice.[3]
-
Tumor Growth and Treatment: Tumor development is monitored. Treatment with cucurbitacin D (1 mg/kg body weight, intra-tumorally, 3 times a week) begins 5 weeks post-implantation and continues for 4 weeks.[3]
-
Analysis: At 9 weeks, mice are sacrificed, and orthotopic tumors are excised for analysis of volume, weight, and protein expression via immunohistochemistry.[3]
This compound: An Emerging Analog
While in vivo therapeutic data for this compound is currently unavailable, a recent in vitro study has highlighted its potential as an anti-inflammatory agent. This rare hexanortriterpenoid, isolated from Aquilaria malaccensis, was shown to attenuate neuro-inflammatory effects in microglia cells by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway. This preliminary finding suggests a potential therapeutic avenue for neuroinflammatory disorders, which warrants further in vivo investigation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the therapeutic potential of cucurbitacin D as an anti-cancer agent. Its ability to inhibit tumor growth in various models and to synergize with existing chemotherapies highlights its promise. The consistent inhibition of the STAT3 and Akt signaling pathways provides a solid mechanistic foundation for its observed efficacy.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vivo studies comparing the efficacy and toxicity of cucurbitacin D with other cucurbitacins and standard-of-care drugs are needed for a more definitive assessment of its therapeutic window and potential advantages.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD analyses will be crucial for optimizing dosing regimens and understanding the drug's behavior in vivo.
-
In Vivo Validation of this compound: Given its promising in vitro anti-inflammatory activity, in vivo studies are warranted to validate the therapeutic potential of this compound in relevant disease models.
This guide provides a comprehensive, data-driven overview to aid researchers and drug development professionals in the evaluation and potential advancement of cucurbitacin D and its analogs as novel therapeutic candidates.
References
- 1. Cucurbitacin D impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 2934: Cucurbitacin D enhances the therapeutic efficacy of docetaxel via targeting cancer stem cells and miR-145 | Semantic Scholar [semanticscholar.org]
- 5. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hexanorcucurbitacin D: A Comparative Analysis Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexanorcucurbitacin D's performance against established standard compounds in key biological assays. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
I. Anti-inflammatory Activity: this compound vs. Dexamethasone
This compound has demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways.[1][2][3][4][5] A study on sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood revealed its ability to attenuate neuro-inflammatory effects.[1][2][3][4][5] In this research, Dexamethasone was utilized as a positive control, providing a benchmark for the anti-inflammatory potency of this compound.[1]
Comparative Data on Anti-inflammatory Effects
The following table summarizes the inhibitory effects of this compound and Dexamethasone on the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated BV2 microglial cells.
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) |
| This compound | 5 | Significant | Significant |
| 10 | Significant | Significant | |
| 20 | Significant | Significant | |
| Dexamethasone | 1 | Significant | Significant |
Note: The source paper states that this compound (referred to as compound 7) showed significant dose-dependent inhibition of NO and TNF-α production, but does not provide specific percentage values in the abstract.[1][2][3] Dexamethasone was used as a positive control.[1]
Experimental Protocol: Inhibition of NO and TNF-α Production
Cell Culture and Treatment:
-
BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.
-
Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
An equal volume of cell culture supernatant was mixed with the Griess reagent.
-
The absorbance was measured at 540 nm using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentration of TNF-α in the cell culture supernatant was quantified using a commercial ELISA kit, following the manufacturer's instructions.
-
The absorbance was measured at 450 nm.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 signaling pathway.[1][2][3][5]
Caption: Inhibition of the STAT1/AKT/MAPK/NLRP3 pathway by this compound.
II. Cytotoxic Activity: this compound vs. Camptothecin
Cucurbitacins, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines.[6] Camptothecin, a well-known topoisomerase inhibitor, is a standard compound frequently used as a positive control in cytotoxicity assays.[6]
Comparative Data on Cytotoxicity
While direct comparative IC50 values between this compound and Camptothecin from a single study are not available in the provided search results, it is noted that Cucurbitacins B and E have shown potent cytotoxic effects with IC50 values equivalent to that of camptothecin.[6] One study indicated that this compound, along with other cucurbitacins, exhibited cytotoxic effects.[7] Further head-to-head studies are warranted to definitively benchmark the cytotoxic potency of this compound against Camptothecin.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or Camptothecin for a specified duration (e.g., 24, 48, or 72 hours).
MTT Assay:
-
After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Experimental Workflow
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hexanorcucurbitacin D
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling of Hexanorcucurbitacin D, a potent cytotoxic compound. The following procedures are based on best practices for handling highly potent active pharmaceutical ingredients (APIs) and data from related cucurbitacin compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Risk Assessment
This compound belongs to the cucurbitacin family, which are known to be highly toxic.[1] Cucurbitacins are classified as cytotoxic, meaning they are toxic to cells.[2][3] Based on data for related compounds such as Cucurbitacin I, this compound should be considered fatal if swallowed and toxic in contact with skin .[4]
Key Hazards:
-
Acute Toxicity (Oral): Potentially fatal if ingested.
-
Acute Toxicity (Dermal): Toxic if it comes into contact with skin.
-
Eye Damage/Irritation: Expected to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
Due to the high potency of this compound, stringent PPE is mandatory to prevent exposure. The open handling of potent powders is strictly prohibited.[5]
| PPE Category | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Gloves must be inspected before use and changed frequently. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |
| Lab Coat | A dedicated lab coat with long sleeves and elastic cuffs. This should not be worn outside the designated handling area. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary when handling the powder outside of a containment system. |
| Body Protection | For large quantities or in case of a spill, a disposable gown or coveralls should be worn. |
Engineering Controls
All handling of powdered this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5][6] For potent compounds, containment systems are the primary defense against exposure.[7]
Quantitative Toxicity Data (Related Compounds)
No specific LD50 data is available for this compound. The following table summarizes available data for related cucurbitacin compounds to provide an estimate of its high toxicity. In general, a smaller LD50 value indicates higher toxicity.[8]
| Compound | Route | Species | LD50 | Reference |
| Cucurbitacin I | Oral | Mouse | 5 mg/kg | [4] |
| Cucurbitacin E | Oral | Mouse | 340 mg/kg | [9] |
| Crude Cucurbitacin | Oral | Rat | 0.68 g/kg | [10] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance inside a chemical fume hood
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered tips
-
Appropriately labeled, sealable vials
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Section 2.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood before starting.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer a small amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Carefully add the weighed powder to a pre-labeled vial.
-
Using a calibrated pipette, add the required volume of solvent to the vial to achieve the desired concentration.
-
Securely cap the vial.
-
Vortex the solution until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
If necessary, aliquot the stock solution into smaller, single-use vials.
-
Clearly label all vials with the compound name, concentration, solvent, date, and your initials.
-
Store the vials at the recommended temperature, typically -20°C or -80°C, in a designated and labeled freezer.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that came into contact with this compound (e.g., pipette tips, weighing paper, gloves) must be disposed of as cytotoxic waste.
-
Thoroughly decontaminate the spatula, work surface, and any other reusable equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
-
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access. Use a cytotoxic spill kit and follow the kit's instructions for cleanup. All spill cleanup materials must be disposed of as cytotoxic waste. Report the spill to the laboratory supervisor and institutional safety office. |
Operational and Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be handled and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste (gloves, pipette tips, vials, etc.) must be placed in a designated, puncture-resistant container lined with a purple bag and clearly labeled with a cytotoxic waste symbol.[2][11]
-
Liquid Waste: Unused solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[11]
Disposal Procedure:
-
Segregate all cytotoxic waste at the point of generation.
-
Place waste into the appropriate, clearly labeled containers.
-
When containers are three-quarters full, seal them securely.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[11][12]
Workflow and Logical Relationships
The following diagram illustrates the workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. flowsciences.com [flowsciences.com]
- 7. ilcdover.com [ilcdover.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. biowastetn.com [biowastetn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
